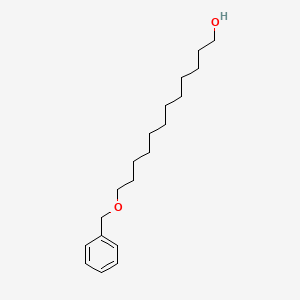
1-Dodecanol, 12-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of dodecanol, where a phenylmethoxy group is attached to the 12th carbon of the dodecanol chain. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanol, 12-(phenylmethoxy)- typically involves the reaction of dodecanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C12H26O+C7H7Cl→C19H32O2+HCl
Industrial Production Methods
In an industrial setting, the production of 1-Dodecanol, 12-(phenylmethoxy)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanol, 12-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethoxy group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 12-(phenylmethoxy)dodecanal or 12-(phenylmethoxy)dodecanoic acid.
Reduction: Formation of 12-(phenylmethoxy)dodecan-1-ol.
Substitution: Formation of 12-(phenylmethoxy)dodecyl halides or esters.
Aplicaciones Científicas De Investigación
1-Dodecanol, 12-(phenylmethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the formulation of surfactants, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Dodecanol, 12-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound can interact with lipid membranes, altering their fluidity and permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Dodecanol, 12-(phenylmethoxy)- can be compared with other similar compounds such as:
1-Dodecanol: A simple fatty alcohol with the molecular formula C12H26O.
12-Bromo-1-dodecanol: A brominated derivative of dodecanol with the molecular formula C12H25BrO.
The presence of the phenylmethoxy group in 1-Dodecanol, 12-(phenylmethoxy)- imparts unique chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
134834-32-5 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
12-phenylmethoxydodecan-1-ol |
InChI |
InChI=1S/C19H32O2/c20-16-12-7-5-3-1-2-4-6-8-13-17-21-18-19-14-10-9-11-15-19/h9-11,14-15,20H,1-8,12-13,16-18H2 |
Clave InChI |
CFNFCUBWBXYQPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


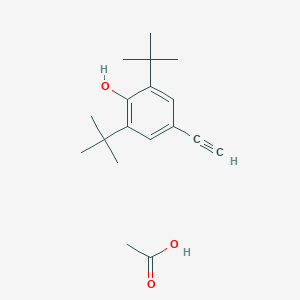
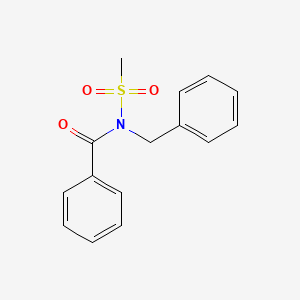
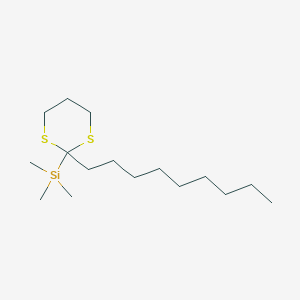
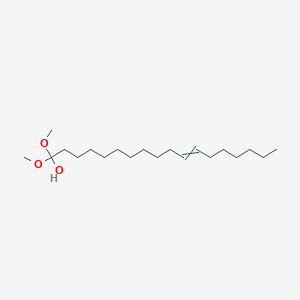
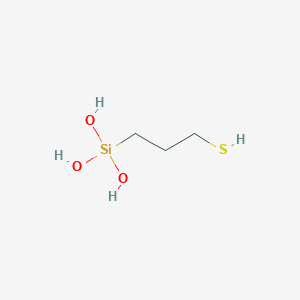
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
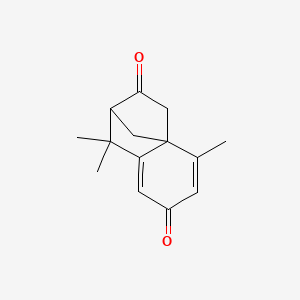
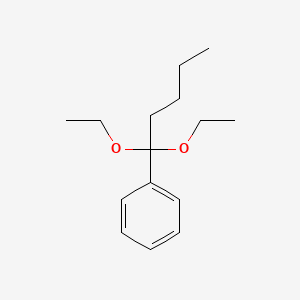
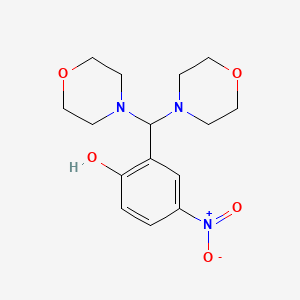
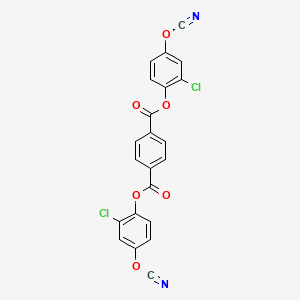
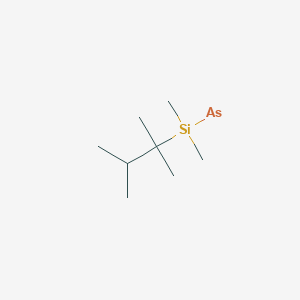
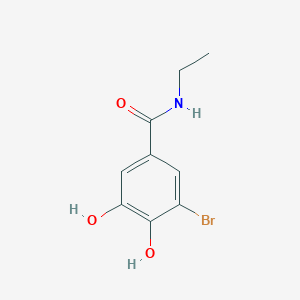
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
